molecular formula C7H16N2 B1630183 1,3-Dimethylpiperidin-4-amine CAS No. 30648-81-8

1,3-Dimethylpiperidin-4-amine

Cat. No. B1630183
CAS RN: 30648-81-8
M. Wt: 128.22 g/mol
InChI Key: WLFDKDVGHUCVFY-UHFFFAOYSA-N
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Description



  • 1,3-Dimethylpiperidin-4-amine is a heterocyclic organic compound with the chemical formula C<sub>7</sub>H<sub>16</sub>N<sub>2</sub> . It is also known as N,N-dimethylpiperidin-4-amine .

  • The IUPAC name for this compound is N,N-dimethyl-N-(4-piperidinyl)amine .

  • It appears as a colorless to yellow liquid .





  • Synthesis Analysis



    • The synthesis of 1,3-Dimethylpiperidin-4-amine can be achieved through various methods. One common approach involves the reaction of dimethylamine with 4-piperidone .

    • The detailed synthetic route and conditions would depend on the specific laboratory procedure used.





  • Molecular Structure Analysis



    • The molecular structure of 1,3-Dimethylpiperidin-4-amine consists of a piperidine ring with two methyl groups attached to the nitrogen atom.





  • Chemical Reactions Analysis



    • 1,3-Dimethylpiperidin-4-amine can participate in various chemical reactions, including:

      • Alkylation reactions : It can undergo alkylation at the nitrogen atom.

      • Reductive amination : It can react with carbonyl compounds to form secondary amines.

      • Catalytic transformations : It may serve as a catalyst or reagent in organic synthesis.







  • Physical And Chemical Properties Analysis



    • Boiling point : 187°C

    • Density : 1.09 g/mL

    • Flash point : 187°C

    • Refractive index : 1.4760

    • Storage temperature : Refrigerator

    • Purity : 97%




  • Scientific Research Applications

    • Specific Scientific Field : Organic Synthesis
    • Summary of the Application : 1,3-Dimethylpiperidin-4-amine (also referred to as N,N-Dimethylpyridin-4-amine or DMAP) based ionic liquids have been used as catalysts for the synthesis of indoles and 1H-tetrazoles . This method is environmentally friendly and requires only minimum catalyst loading .
    • Methods of Application or Experimental Procedures : The synthesis of indoles was carried out via Fischer indole synthesis, and the formation of 1H-tetrazoles was achieved via click chemistry . The reaction was carried out under a solvent-free environment .
    • Results or Outcomes : The use of DMAP based ionic liquids as catalysts resulted in the facile synthesis of indoles and 1H-tetrazoles . The method was found to be efficient and environmentally friendly .

    Safety And Hazards



    • Hazard Statements : H302 (Harmful if swallowed)

    • Precautionary Statements : P260, P301, P303, P305, P330, P331, P338, P351, P353, P361, P405

    • Safety Data Sheet : Link




  • Future Directions



    • Further research could explore the potential therapeutic applications of 1,3-Dimethylpiperidin-4-amine , especially in areas such as pain management or gastrointestinal recovery after surgery.




    Please note that this analysis is based on available information, and further studies may provide additional insights. If you need more specific details or have any other questions, feel free to ask! 😊


    properties

    IUPAC Name

    1,3-dimethylpiperidin-4-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WLFDKDVGHUCVFY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CN(CCC1N)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H16N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60629736
    Record name 1,3-Dimethylpiperidin-4-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60629736
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    128.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1,3-Dimethylpiperidin-4-amine

    CAS RN

    30648-81-8, 900642-45-7
    Record name 1,3-Dimethylpiperidin-4-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60629736
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 1,3-dimethylpiperidin-4-amine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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